Chlorhydrate de 2-fluoro-5-hydroxy-L-tyrosine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

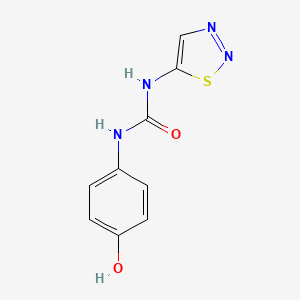

2-Fluoro-5-hydroxy-L-tyrosine hydrochloride (C9H11ClFNO4) is a compound that is functionally related to L-dopa . It is a fluorophenol, a non-proteinogenic L-alpha-amino acid, and a member of catechols . It is also used as a radiotracer for positron emission tomography .

Molecular Structure Analysis

The molecular formula of 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride is C9H11ClFNO4 . The InChI representation of the compound isInChI=1S/C9H10FNO4/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15/h2-3,6,12-13H,1,11H2,(H,14,15)/t6-/m0/s1 . Physical and Chemical Properties Analysis

The molecular weight of 2-Fluoro-5-hydroxy-L-tyrosine hydrochloride is 215.18 g/mol . For more detailed physical and chemical properties, please refer to the MSDS provided by the manufacturer .Applications De Recherche Scientifique

Synthèse enzymatique de composés fluorés

“Chlorhydrate de 2-fluoro-5-hydroxy-L-tyrosine” pourrait être utilisé dans la synthèse enzymatique de composés fluorés . Les composés fluorés sont largement utilisés en imagerie moléculaire, en pharmacie et dans les matériaux . L'introduction d'atomes de fluor dans les molécules de composés organiques peut conférer à ces composés de nouvelles fonctions et les rendre plus performants .

Applications radiopharmaceutiques

“this compound” est un radiopharmaceutique utilisé comme radiotraceur pour la tomographie par émission de positons . Cette application est cruciale en imagerie médicale car elle contribue à la détection précoce des maladies.

Applications en médecine et en imagerie

Les petites molécules contenant des atomes de fluor, comme “this compound”, jouent un rôle important en médecine et dans les applications d'imagerie . Les substituants contenant du fluor et des groupes contenant du fluor sont actuellement répandus dans les médicaments qui abaissent le cholestérol, soulagent l'asthme et traitent les troubles anxieux, ainsi que pour améliorer les propriétés chimiques de divers médicaments et agents d'imagerie .

Recherche et développement dans les produits pharmaceutiques

La valeur des petites molécules contenant du fluor avec une efficacité pharmaceutique est indéniable . Chaque année, de nouveaux produits pharmaceutiques contenant du fluor obtiennent l'approbation de la FDA et sont mis sur le marché . “this compound” pourrait faire partie de cette tendance, contribuant au développement de nouveaux médicaments.

Safety and Hazards

Mécanisme D'action

Target of Action

Given its structural similarity to l-dopa, a precursor to neurotransmitters like dopamine, it may interact with similar biological targets .

Mode of Action

It is known to be used as a radiotracer for positron emission tomography , suggesting that it may be involved in visualizing biochemical processes in the body.

Biochemical Pathways

Given its potential role as a radiotracer, it may be involved in pathways related to neurotransmission or other processes that can be visualized using positron emission tomography .

Result of Action

As a radiotracer, it may aid in the visualization of certain biochemical processes, but the specific effects would depend on the context of its use .

Propriétés

IUPAC Name |

(2S)-2-amino-3-(2-fluoro-4,5-dihydroxyphenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO4.ClH/c10-5-3-8(13)7(12)2-4(5)1-6(11)9(14)15;/h2-3,6,12-13H,1,11H2,(H,14,15);1H/t6-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNBXYEDRHUMOHU-RGMNGODLSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)O)F)CC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C(=CC(=C1O)O)F)C[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClFNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Bromo-6,7-dihydro-5H-cyclopenta[B]pyridin-5-one](/img/structure/B586326.png)

![Oxireno[H]isoquinoline](/img/structure/B586327.png)

![2,2'-[Oxybis(2,1-ethanediylimino)]bis-ethanol](/img/structure/B586330.png)